molecular formula C20H23NO5 B3405275 {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324363-60-1

{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B3405275
CAS No.: 1324363-60-1
M. Wt: 357.4
InChI Key: WKMXTAWBYPGEIJ-UHFFFAOYSA-N
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Description

{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a complex structure with functional groups that allow it to participate in diverse chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate typically involves multiple steps:

  • Formation of the Carbamoyl Intermediate

      Starting Materials: 4-Methoxybenzylamine and an appropriate carbamoyl chloride.

      Reaction Conditions: The reaction is usually carried out in an inert atmosphere using a solvent like dichloromethane at low temperatures to prevent side reactions.

      Procedure: The 4-methoxybenzylamine is reacted with the carbamoyl chloride to form the intermediate {[(4-Methoxyphenyl)methyl]carbamoyl} chloride.

  • Esterification

      Starting Materials: The carbamoyl intermediate and 4-ethoxyphenylacetic acid.

      Reaction Conditions: This step often requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane.

      Procedure: The carbamoyl intermediate is esterified with 4-ethoxyphenylacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automation and Control Systems: For precise control of reaction conditions.

    Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the methoxy or ethoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Usually performed in anhydrous solvents.

      Products: Reduction of the carbamoyl group can yield amines.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often requires a catalyst or a base.

      Products: Substitution reactions can modify the functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.

    Bioconjugation: Useful in attaching biomolecules for various biochemical assays.

Medicine

    Drug Development: Potential candidate for developing new pharmaceuticals due to its ability to interact with biological targets.

    Diagnostics: Could be used in the development of diagnostic agents.

Industry

    Materials Science: Utilized in the synthesis of polymers and other advanced materials.

    Agriculture: Possible applications in the development of agrochemicals.

Mechanism of Action

The mechanism by which {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate exerts its effects depends on its interaction with molecular targets. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It could interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of an ethoxy group.

    {[(4-Ethoxyphenyl)methyl]carbamoyl}methyl 2-(4-methoxyphenyl)acetate: Inverted positions of methoxy and ethoxy groups.

Uniqueness

    Functional Group Diversity: The presence of both methoxy and ethoxy groups provides unique reactivity.

    Versatility in Reactions: Can undergo a wide range of chemical transformations, making it a versatile intermediate.

This detailed overview provides a comprehensive understanding of {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-3-25-18-10-4-15(5-11-18)12-20(23)26-14-19(22)21-13-16-6-8-17(24-2)9-7-16/h4-11H,3,12-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMXTAWBYPGEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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